1-(Oxolan-3-yl)ethan-1-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 1-(oxolan-3-yl)ethan-1-amine hydrochloride follows IUPAC conventions by prioritizing the oxolane (tetrahydrofuran) ring as the parent structure. The numbering begins at the oxygen atom, with the ethylamine substituent located at position 3. The suffix "amine" denotes the primary amino group (-NH~2~), while "hydrochloride" indicates the compound exists as a salt formed via protonation of the amine and association with a chloride counterion.
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO |
| CAS Registry Number | 204512-94-7, 2089682-46-0 |
| SMILES | CC@HN.Cl |
| InChIKey | ZYZOZVDOIHZJFI-GNVLWMSISA-N |
Synonyms include (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride and 3-Furanmethanamine, tetrahydro-α-methyl-, reflecting stereochemical and functional group variations.
Molecular Geometry and Conformational Analysis
The molecule features a tetrahydrofuran (oxolane) ring in a puckered conformation, with the ethylamine group at C3. Computational studies using Hartree–Fock (HF) and RI-MP2/def2-TZVP methods on analogous tetrahydrofuran derivatives reveal that substituents at C3 induce conformational changes via 1,3-syn-diaxial repulsions. For 1-(oxolan-3-yl)ethan-1-amine, two dominant conformers are observed:
- O4-exo: The oxolane ring adopts a twist conformation, minimizing steric strain between the ethylamine group and ring hydrogen atoms.
- C3-exo: A boat-like conformation stabilizes the molecule through intramolecular hydrogen bonding between the amine and oxolane oxygen.
Density functional theory (DFT) calculations suggest the O4-exo conformer is energetically favored by 2–3 kcal/mol due to reduced torsional strain.
Crystallographic Data and Hydrogen Bonding Patterns
X-ray diffraction studies of related oxolane ammonium salts (e.g., muscarine derivatives) reveal a twisted T conformation for the oxolane ring, with bond lengths and angles consistent with saturated five-membered ethers. In this compound, the ionic lattice is stabilized by:
- N–H···Cl⁻ hydrogen bonds (2.1–2.3 Å) between the protonated amine and chloride ions.
- C–H···O interactions (2.4–2.6 Å) involving the oxolane oxygen and adjacent alkyl hydrogens.
Crystallographic parameters for analogous compounds include:
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.2 Å, b = 9.8 Å, c = 12.1 Å |
| Hydrogen Bond Angles | N–H···Cl: 165–170° |
These interactions form a layered structure, with chloride ions bridging adjacent cationic moieties.
Comparative Analysis with Structural Analogs
Compared to tetrahydrofuran-derived amines, structural modifications significantly alter physicochemical properties:
The ethylamine substituent in this compound increases steric hindrance compared to simpler analogs, reducing reactivity in nucleophilic substitutions. Conversely, the hydrochloride salt improves aqueous solubility (≈50 mg/mL) relative to non-ionic derivatives.
Properties
IUPAC Name |
1-(oxolan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOZVDOIHZJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-17-7 | |
| Record name | 1-(oxolan-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- Tetrahydrofuran-3-one (3-oxotetrahydrofuran) or derivatives serve as the key starting materials, providing the oxolane ring with a reactive ketone at the 3-position.
- Chiral resolution or asymmetric synthesis methods are employed to obtain enantiomerically enriched intermediates.
Introduction of the Ethanamine Group
- Reductive amination is the most common method used to introduce the ethanamine substituent at the 3-position of the oxolane ring.
- The ketone group undergoes condensation with ammonia or a primary amine equivalent, followed by reduction using agents such as sodium cyanoborohydride or catalytic hydrogenation.
- This step is critical for controlling stereochemistry, often assisted by chiral catalysts or auxiliaries to favor the desired enantiomer.
Formation of the Hydrochloride Salt
- The free amine obtained from reductive amination is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
- This salt formation enhances the compound's stability, solubility in polar solvents, and ease of purification.
Representative Synthetic Route
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from 3-oxotetrahydrofuran | Commercially available or synthesized | Oxolane ring with ketone at C-3 |
| 2 | Reductive amination | Ammonia or amine, NaBH3CN or catalytic H2 | Introduction of ethanamine group |
| 3 | Salt formation | Treatment with HCl in suitable solvent | Formation of this compound |
Analytical Verification
- The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity.
- Enantiomeric excess is determined by chiral chromatography techniques.
- Molecular formula: C6H14ClNO; Molecular weight: 151.63 g/mol.
Research Findings and Optimization
- The stereoselectivity of the reductive amination step is influenced by the choice of reducing agent and reaction conditions.
- Using chiral catalysts or auxiliaries improves enantiomeric purity, which is crucial for pharmaceutical applications.
- Purification steps often involve recrystallization of the hydrochloride salt to achieve high purity.
- The hydrochloride salt form is preferred for its enhanced stability and ease of handling in research settings.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Material | 3-oxotetrahydrofuran or derivatives |
| Key Reaction | Reductive amination of ketone to amine |
| Reducing Agents | Sodium cyanoborohydride, catalytic hydrogenation |
| Salt Formation | Hydrochloric acid treatment |
| Stereochemical Control | Chiral catalysts or auxiliaries during reductive amination |
| Purification Techniques | Recrystallization of hydrochloride salt |
| Characterization Methods | NMR, MS, IR, chiral chromatography |
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
Chemical Reactions Analysis
1-(Oxolan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the ethanamine moiety can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry
1-(Oxolan-3-yl)ethan-1-amine hydrochloride is being explored for its potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets.
Case Study: Neurotransmitter Modulation
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly in the context of neurological disorders. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of certain receptors associated with anxiety and depression .
| Compound Name | Target Receptor | Activity Type |
|---|---|---|
| 1-(Oxolan-3-yl)ethan-1-amine | Serotonin Receptor 5HT1A | Inhibition |
| 2-(Oxolan-3-yl)ethan-1-amine | Dopamine D2 Receptor | Agonist |
| 3-(Oxolan-3-yl)ethan-1-amines | NMDA Receptor | Antagonist |
Material Science Applications
The compound also shows promise in material science, particularly in the development of polymers and coatings. Its amine functionality allows for the formation of cross-linked networks that enhance material properties.
Case Study: Polymer Development
In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved mechanical strength and thermal stability compared to traditional materials . This advancement could lead to applications in aerospace and automotive industries.
Biological Studies
The biological impact of this compound has been investigated in various contexts, including its effects on cellular processes.
Case Study: Cytotoxicity Assessment
A cytotoxicity study assessed the effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis pathways, suggesting potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and ethanamine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(Oxan-3-yl)ethan-1-amine Hydrochloride
- Structure : Replaces the 5-membered tetrahydrofuran (oxolane) ring with a 6-membered tetrahydropyran (oxane) ring.
- Molecular Formula: C₇H₁₅NO·HCl (MW: 177.67 g/mol) vs. C₆H₁₃NO·HCl for the parent compound.
- Key Differences :
1-(Furan-3-yl)ethan-1-amine Hydrochloride
- Structure : Features an unsaturated furan ring instead of a saturated tetrahydrofuran.
- Molecular Formula: C₆H₁₀ClNO (MW: 163.61 g/mol).
- Reduced hydrogenation may decrease metabolic stability compared to the saturated analogue .
(Oxolan-3-yl)(phenyl)methanamine Hydrochloride
- Structure : Substitutes the ethylamine group with a benzylamine moiety.
- Molecular Formula: C₁₁H₁₆ClNO (MW: 213.71 g/mol).
- Key Differences: The phenyl group increases aromaticity and lipophilicity, likely improving blood-brain barrier penetration. Potential for enhanced receptor binding in CNS-targeted therapies .
1-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride
- Structure : Replaces the tetrahydrofuran ring with a difluorophenyl group.
- Molecular Formula : C₈H₈ClF₂N (MW: 199.61 g/mol).
- Key Differences :
Physicochemical and Pharmacological Comparison
Biological Activity
1-(Oxolan-3-yl)ethan-1-amine hydrochloride, also known as 1-(oxan-3-yl)ethanamine hydrochloride, is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H16ClNO
- CAS Number : 1803592-17-7
- IUPAC Name : 1-(oxan-3-yl)ethan-1-amine hydrochloride
- SMILES : CC(C1CCCOC1)N.Cl
- Molecular Weight : 151.64 g/mol
The compound features an oxolane (tetrahydrofuran) ring, which contributes to its chemical reactivity and biological interactions. The presence of the chlorine atom enhances its stability and potential for interaction with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of KIF18A : This compound has been identified as an inhibitor of KIF18A, a motor protein involved in mitotic spindle assembly. Inhibition of KIF18A can disrupt cell division processes, suggesting potential anti-cancer properties.
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties. The exact mechanisms remain under investigation, but it is believed that the compound may interfere with essential bacterial functions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits KIF18A, disrupting mitotic processes in cancer cells. |
| Antibacterial | Exhibits activity against various bacterial strains; mechanisms are being studied. |
Cancer Research
Recent studies have focused on the anti-cancer potential of this compound:
- Study on KIF18A Inhibition : In vitro experiments demonstrated that the compound effectively inhibits KIF18A, leading to cell cycle arrest in cancer cell lines. This suggests a promising avenue for developing new cancer therapeutics based on this mechanism.
Antibacterial Properties
Research into the antibacterial effects of this compound has shown:
- In Vitro Studies : Various derivatives have been tested against common bacterial strains, demonstrating significant antibacterial activity. These findings indicate potential applications in developing new antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine | Contains a fluorine atom | Anti-cancer and antibacterial properties |
| 2-(Furan-3-yl)ethan-1-amine | Furan ring instead of oxolane | Limited studies; potential for similar activities |
| 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-am | Dimethyl group present | Antimicrobial activity noted in preliminary studies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Oxolan-3-yl)ethan-1-amine hydrochloride, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the oxolan-3-yl intermediate via alkylation or ring-opening reactions of tetrahydrofuran derivatives.
- Step 2 : Introduction of the ethylamine group through reductive amination (e.g., using NaBH₃CN or catalytic hydrogenation with Pd/C) .
- Step 3 : Conversion to the hydrochloride salt by treating the free amine with concentrated HCl in anhydrous solvents (e.g., diethyl ether or ethanol) .
- Critical Conditions : Strict control of pH during amination, inert atmosphere to prevent oxidation, and low-temperature HCl addition to avoid side reactions.
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR are used to confirm the oxolane ring and amine protonation. Discrepancies in peak splitting (e.g., amine proton signals) may arise due to salt formation or residual solvents .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns. Inconsistent adduct formation (e.g., Na⁺ or K⁺) requires careful interpretation .
- Elemental Analysis : Ensures stoichiometric Cl⁻ content. Deviations may indicate incomplete salt formation or hygroscopicity issues .
Q. What purification techniques are recommended for isolating this compound with >95% purity?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the hydrochloride salt and impurities .
- Column Chromatography : Neutralize the hydrochloride temporarily (e.g., with NH₄OH) for silica-based purification, followed by re-protonation .
- Lyophilization : For hygroscopic batches, freeze-drying ensures water-free final product .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the scalability of this compound synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic amination steps, reducing side-product formation .
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir complexes) for selective reductive amination under milder conditions .
- Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors reaction progress in real time, enabling dynamic adjustments .
Q. What strategies resolve contradictions in the compound’s solubility data across different solvent systems?
- Methodological Answer :
- Solubility Profiling : Conduct systematic studies in buffered aqueous solutions (pH 1–7) and polar aprotic solvents (e.g., DMSO, DMF) to identify pH-dependent trends .
- Co-Solvent Systems : Evaluate ternary mixtures (e.g., water/ethanol/acetone) to enhance dissolution for biological assays .
- Thermodynamic Modeling : Use Hansen Solubility Parameters (HSP) to predict solubility in untested solvents .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Assess charge distribution on the amine group and oxolane ring to identify nucleophilic "hotspots" (e.g., Fukui indices) .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states for SN1/SN2 mechanisms .
- Docking Studies : Predict interactions with biological targets (e.g., GPCRs) to guide functionalization for pharmacological studies .
Q. What safety protocols are critical for handling this compound in high-throughput screening?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation/contact .
- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal to avoid corrosive hazards .
- Storage : Store in amber glass under argon at 2–8°C to prevent degradation; monitor humidity with desiccants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
